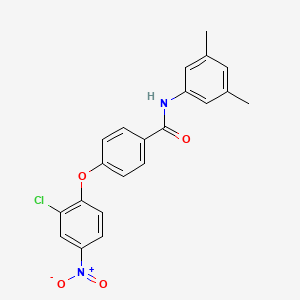
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide, also known as GW501516, is a synthetic drug that has been widely used in scientific research. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biological effects.
Wirkmechanismus
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and inflammation. In addition, PPARδ activation has been shown to improve mitochondrial function and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, it has been shown to improve insulin sensitivity, decrease plasma triglycerides, and increase high-density lipoprotein cholesterol levels. It has also been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function. Furthermore, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its high potency and selectivity for PPARδ. This allows for precise modulation of PPARδ activity without affecting other nuclear receptors. However, one of the limitations of using this compound is its potential for off-target effects. In addition, the long-term effects of this compound on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as type 2 diabetes and dyslipidemia. In addition, this compound has been investigated for its potential as an anticancer agent, and further research is needed to determine its efficacy in vivo. Furthermore, this compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, the long-term effects of this compound on human health need to be further investigated, particularly with regard to its potential for off-target effects.
Conclusion
In conclusion, this compound is a synthetic drug that has been widely used in scientific research. It exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression. This compound has been shown to have a wide range of biochemical and physiological effects, including improving insulin sensitivity, decreasing plasma triglycerides, and increasing high-density lipoprotein cholesterol levels. However, further research is needed to determine its safety and efficacy as a therapeutic agent for metabolic disorders, cancer, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide involves several steps, including the preparation of 2-chloro-4-nitrophenol, which is then converted to 4-(2-chloro-4-nitrophenoxy)phenol. The final product is obtained by reacting 4-(2-chloro-4-nitrophenoxy)phenol with 3,5-dimethylphenyl isocyanate in the presence of a catalyst. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide has been widely used in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve insulin sensitivity, decrease plasma triglycerides, and increase high-density lipoprotein cholesterol levels in animal models. In addition, this compound has been shown to have cardioprotective effects, including reducing cardiac hypertrophy and improving cardiac function. Furthermore, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-14(2)11-16(10-13)23-21(25)15-3-6-18(7-4-15)28-20-8-5-17(24(26)27)12-19(20)22/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZWFDCJYUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5027573.png)
![(2,6-dichloro-4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5027577.png)
![1-[(3-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5027581.png)
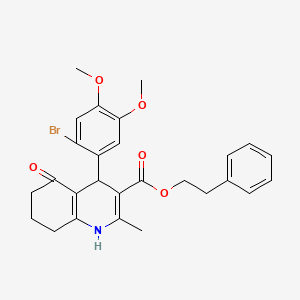
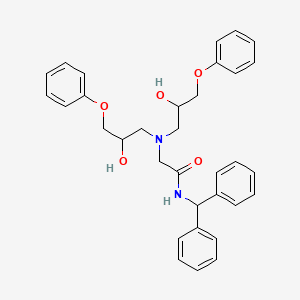
![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)
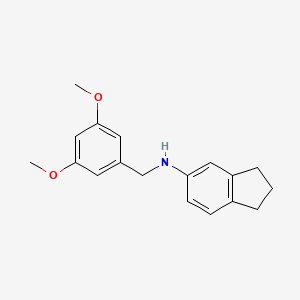
![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
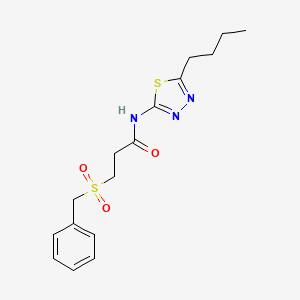
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)